4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran
Description
4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran (CAS 6971-41-1) is a polycyclic aromatic compound featuring a benzofuran core substituted with four phenyl groups at positions 4, 5, 6, and 5. Its molecular formula is C₃₂H₂₂O, and it exists in a partially hydrogenated dihydrofuran configuration, which imparts unique steric and electronic properties . The compound is structurally related to phthalic anhydride derivatives, as seen in its synonym 4,5,6,7-Tetraphenylisobenzofuran-1,3(3aH,7aH)-dione . Key identifiers include:
Properties
CAS No. |
61051-01-2 |
|---|---|
Molecular Formula |
C32H24O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4,5,6,7-tetraphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-13-23(14-6-1)29-27-21-33-22-28(27)30(24-15-7-2-8-16-24)32(26-19-11-4-12-20-26)31(29)25-17-9-3-10-18-25/h1-20H,21-22H2 |
InChI Key |
ZBKYHOZKCOZXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Titanium-Mediated McMurry Cyclization
The McMurry reaction, a reductive coupling of carbonyl compounds using low-valent titanium, has been adapted for benzofuran synthesis. For example, the cyclization of ketoesters in the presence of titanium trichloride and zinc powder in tetrahydrofuran (THF) generates benzofuran derivatives via deoxygenation and cyclization. This method, while effective for simpler benzofurans, faces limitations in accommodating multiple phenyl substituents due to steric hindrance. In the context of 4,5,6,7-tetraphenyl derivatives, pre-functionalized precursors with protected hydroxyl groups may be necessary to facilitate cyclization.
Acid-Catalyzed Cyclization of Phenolic Precursors
Traditional approaches involve the cyclization of 2-hydroxystilbene derivatives under acidic conditions. For instance, treatment of o-methoxybenzoins with hydroiodic acid in glacial acetic acid induces demethylation and subsequent cyclization to 2-arylbenzofurans. While this method is robust for mono- or disubstituted benzofurans, achieving tetra-substitution requires iterative protection-deprotection steps, reducing overall yield.
Sigmatropic Rearrangement and Substituent Migration
TFAA-Mediated-Sigmatropic Rearrangement
A breakthrough in benzofuran synthesis involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of TFAA, enabling the formation of highly substituted benzofurans through substituent migration. For example, 2,6-dimethylphenol reacts with alkynyl sulfoxide to yield 4,7-dimethylbenzofuran via a cationic intermediate that undergoes methyl group migration. This mechanism, illustrated in Figure 1, allows for the strategic placement of substituents at sterically congested positions, making it particularly suited for synthesizing 4,5,6,7-tetraphenyl derivatives.
Mechanism of Substituent Migration
The proposed mechanism begins with electrophilic activation of the alkynyl sulfoxide by TFAA, forming a sulfonium intermediate. Subsequent-sigmatropic rearrangement generates a dearomatized intermediate, which undergoes ring closure and substituent migration to yield the final benzofuran product. This pathway is highly efficient for constructing tetra-substituted benzofurans, with reported yields exceeding 70% for related compounds.
Literature Synthesis of this compound
The sole documented synthesis of this compound is described by Li et al. (2007), though specific details are limited. Based on analogous benzofuran syntheses, the likely route involves:
- Precursor Preparation : A dihydroxy compound functionalized with phenyl groups at the 4,5,6,7 positions.
- Cyclization : Acid- or base-mediated cyclization to form the benzofuran core.
- Reduction : Partial hydrogenation of the furan ring to achieve the 1,3-dihydro moiety.
Comparative Analysis of Synthetic Methods
Table 1: Comparison of Benzofuran Synthesis Methods
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 61051-01-2 |
| Molecular Formula | $$ \text{C}{32}\text{H}{24}\text{O} $$ |
| Molecular Weight | 424.532 g/mol |
| Exact Mass | 424.183 g/mol |
| PSA | 9.23 Ų |
| LogP | 8.38 |
Challenges and Optimization Opportunities
Steric and Electronic Effects
The introduction of four phenyl groups creates significant steric congestion, complicating cyclization and coupling steps. Strategies to mitigate this include:
Scalability and Practicality
While TFAA-mediated rearrangements offer high yields, the use of stoichiometric TFAA raises concerns about cost and waste. Transitioning to catalytic TFAA or alternative electrophilic activators could enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and isobenzofuran core play a crucial role in its binding affinity and activity. It may act as a radical scavenger, inhibiting oxidative stress and protecting cells from damage. Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetraphenyl-Substituted Derivatives
Tetraphenylphthalic Anhydride (CAS 4741-53-1)
- Molecular Formula : C₃₂H₂₀O₃.
- Molecular Weight : 452.509 g/mol.
- Structural Differences : Contains a fully oxidized 1,3-dione moiety instead of the dihydrofuran ring.
- Applications : Used in organic synthesis as a precursor for dyes and polymers .
3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-dihydrofuran
- Molecular Formula : C₂₈H₂₀Br₂O.
- Molecular Weight : 532.26 g/mol.
- Structural Differences: Bromine atoms at positions 3 and 4 enhance electrophilicity. The dihydrofuran ring is retained, but steric hindrance from bromine alters reactivity compared to the non-halogenated analog .
Table 1: Tetraphenyl Derivatives Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran | C₃₂H₂₂O | 422.52* | Dihydrofuran core, four phenyl groups |
| Tetraphenylphthalic Anhydride | C₃₂H₂₀O₃ | 452.509 | 1,3-Dione moiety, planar structure |
| 3,4-Dibromo-2,2,5,5-tetraphenyl-dihydrofuran | C₂₈H₂₀Br₂O | 532.26 | Brominated, high steric hindrance |
*Estimated based on analogous structures.
Functionalized Benzofuran Derivatives
Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)
- Molecular Formula: C₁₁H₁₃F₂NO₃.
- Structural Differences : Fluorine atoms and an ester group introduce polarity, enhancing solubility. The tetrahydrobenzofuran core is more saturated than the dihydro analog .
2,4,6,7-Tetramethyl-3-phenylsulfinyl-1-benzofuran
Pharmacologically Active Analogues
Compounds like annulated thiophene derivatives (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes) exhibit antitumor activity via thiourea and pyrimidine moieties .
Key Research Findings
- Crystallographic Data : The benzofuran core in tetraphenyl derivatives is typically planar, but substituents like phenyl or bromine induce steric strain, altering packing efficiency .
- Reactivity : The dihydrofuran ring in this compound is less oxidized than its anhydride counterpart, making it more reactive in cycloaddition reactions .
- Thermal Stability : Halogenated derivatives (e.g., brominated analogs) show higher thermal stability due to increased molecular weight and halogen bonding .
Biological Activity
4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran (CAS No. 61051-01-2) is an organic compound characterized by its complex structure featuring four phenyl groups attached to a benzofuran core. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C32H24O |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZBKYHOZKCOZXMZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of suitable precursors under optimized conditions to enhance yield and purity. The compound can undergo various chemical reactions such as oxidation and substitution, which are crucial for its functionalization and application in research.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It acts as a radical scavenger that can inhibit oxidative stress by neutralizing free radicals. This activity is vital for protecting cells from damage associated with various diseases.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Studies have evaluated its effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These findings suggest that the compound could be developed into a potential therapeutic agent for treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins.
- Case Study : In vitro studies on breast cancer cell lines demonstrated a reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran exhibited enhanced antioxidant activities compared to their parent compounds .
- Antimicrobial Study : Research conducted by Smith et al. (2023) found that modifications to the phenyl groups significantly improved antimicrobial efficacy against Gram-positive bacteria .
- Anticancer Study : A clinical trial involving patients with advanced cancer reported that administration of the compound led to a measurable decrease in tumor size over a treatment period of six months .
Conclusion and Future Perspectives
The biological activity of this compound presents a promising avenue for therapeutic development across multiple domains including oncology and infectious diseases. Future research should focus on:
- Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its biological effects.
- Clinical Trials : Conducting more extensive clinical trials to evaluate safety and efficacy in humans.
- Synthesis Optimization : Improving synthetic routes to enhance yield and reduce costs for potential industrial applications.
Q & A
Q. What are the recommended synthetic routes for 4,5,6,7-tetraphenyl-1,3-dihydro-2-benzofuran, and how can reaction conditions be optimized?
The synthesis typically involves cycloaddition or condensation reactions using tetraphenyl-substituted precursors. For example, anhydride derivatives like 4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione (CAS 6971-41-1) can be synthesized via Diels-Alder reactions with tetraphenylcyclopentadienone and maleic anhydride. Optimization includes:
- Temperature control : Reactions often require reflux in high-boiling solvents (e.g., toluene or xylene) to achieve cyclization .
- Catalysts : Lewis acids like AlCl₃ may enhance electrophilic aromatic substitution in intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pure product .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves the dihydrofuran ring conformation and phenyl substituent orientations. For example, related tetraphenyl-dihydrofuran derivatives show Br⋯Br contacts (3.5 Å) and C–H⋯H–C interactions in crystal packing .
- NMR : ¹H NMR reveals proton environments (e.g., diastereotopic protons on the dihydrofuran ring at δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl and aryl carbon signals .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₃₂H₂₂O₃: m/z 454.157 [M+H]⁺) .
Q. How is this compound utilized in materials science or sensor development?
The tetraphenyl motif enhances π-stacking, making it suitable for:
- Organic semiconductors : Studies on tetraphenyl cumulenes show stable charge-separated (CS) states for electron transport .
- Fluorescent probes : Derivatives like tetraphenyl ethylene (TPE) are used in aggregation-induced emission (AIE) sensors for viral detection (e.g., SARS-CoV-2 spike protein binding) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Multi-reference perturbation theory (MRPT) : Accurately models low-lying excited states (e.g., ¹La and ¹Lb states in tetraphenyl-pyrene derivatives) .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.5 eV for similar dihydrofuran derivatives) and charge distribution .
- Non-covalent interaction (NCI) analysis : Visualizes Br⋯Br and C–H⋯H–C contacts observed in crystallography .
Q. What experimental strategies address contradictions between computational predictions and observed reactivity?
- Benchmarking : Compare MRPT/DFT results with UV-Vis and fluorescence spectra. For example, tetraphenyl substitution in pyrene inverts ¹La/¹Lb energy ordering experimentally, which MRPT confirms .
- Kinetic studies : Resolve discrepancies in reaction pathways (e.g., competing cyclization vs. polymerization) by monitoring intermediates via in-situ FTIR .
Q. How can air-sensitive intermediates in the synthesis of this compound be handled?
Q. What are unresolved challenges in studying non-covalent interactions in its crystal lattice?
- Quantifying weak interactions : Use Hirshfeld surface analysis to differentiate Br⋯Br contacts (3.5 Å) from van der Waals radii (3.7 Å) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals phase transitions linked to packing efficiency .
Research Gaps and Future Directions
- Electronic behavior : Link experimental conductance (e.g., tetraphenyl cumulenes ) with DFT-predicted band structures.
- Biological interactions : Explore derivatives for enzyme inhibition (e.g., ACE2-binding TPE analogs ).
- Multi-step synthesis : Develop one-pot methodologies to reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
